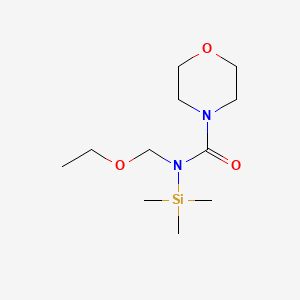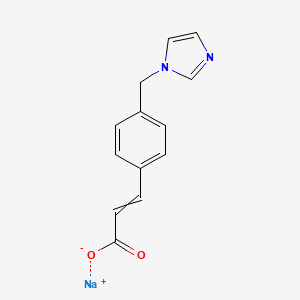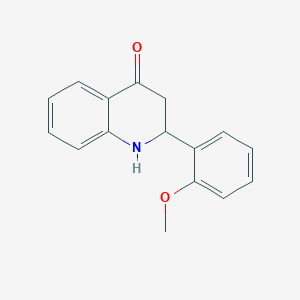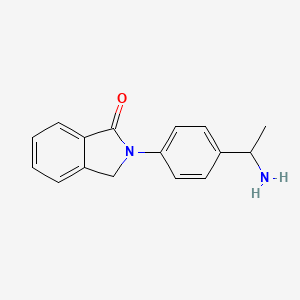
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a fluorinated derivative of isoquinoline. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The incorporation of fluorine atoms into the isoquinoline structure enhances its biological activity and stability, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the fluorination of isoquinoline derivatives. One common method includes the reaction of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures (218–240 K), resulting in a mixture of fluorinated products . Another approach involves the use of cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, liquid ammonia, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include various fluorinated quinoline and isoquinoline derivatives, which can exhibit unique biological and chemical properties .
科学研究应用
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Industry: Utilized in the development of new materials, catalysts, and dyes.
作用机制
The mechanism of action of 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms enhances its ability to interact with biological molecules, potentially inhibiting enzymes and disrupting cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
5-Fluoro-7-(trifluoromethyl)quinoline: Shares a similar fluorinated quinoline structure but lacks the tetrahydroisoquinoline moiety.
6-Fluoro-7-methoxyquinoline: Another fluorinated quinoline derivative with different substituents.
Uniqueness
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its combination of fluorine atoms and the tetrahydroisoquinoline structure. This combination enhances its biological activity and stability, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C10H10ClF4N |
|---|---|
分子量 |
255.64 g/mol |
IUPAC 名称 |
5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H9F4N.ClH/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9;/h3-4,15H,1-2,5H2;1H |
InChI 键 |
DQCNEUODNJXURL-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



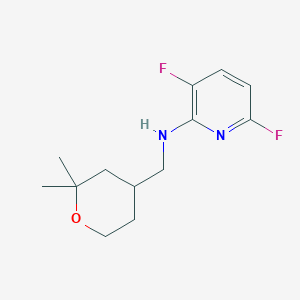




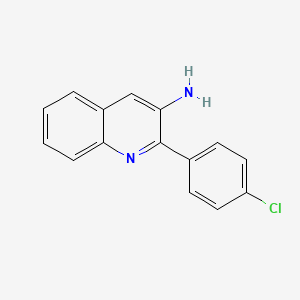
![2-[(3,4-Dimethoxyphenyl)methyl]azepane](/img/structure/B11860597.png)

